3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
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Overview
Description
This compound is a benzamide derivative with three methoxy groups (-OCH3) attached to the benzene ring and a pyridazine ring attached to the amide nitrogen . Benzamides and pyridazines are both important classes of compounds in medicinal chemistry, often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzene ring with the three methoxy groups and the amide linkage to the pyridazine ring . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The methoxy groups might be susceptible to demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, benzamides are solid at room temperature and have higher melting points than the corresponding carboxylic acids .Scientific Research Applications
Cardiotonic Activity
Research involving 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, a similar class to the specified compound, highlights their potential as cardiotonic agents. One study explored the synthesis and structure-activity relationship of these derivatives, demonstrating significant cardiotonic effects in some compounds compared to levosimendan, a known cardiotonic drug. This suggests potential applications in developing new therapeutic agents for heart-related conditions (Teng Wang et al., 2008).
Anticancer Activity
Another area of research involves the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which have been designed and synthesized for anticancer activity against various cancer cell lines. The results showed that many of these compounds exhibited moderate to excellent anticancer activity, pointing towards potential applications in cancer therapy (B. Ravinaik et al., 2021).
Targeting Cancer Stem Cells
Further research on novel benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives, including those with trimethoxy substituents, has indicated their activity against cancer stem cells. Some compounds demonstrated significant in vitro anti-proliferative effects and inhibited tumor growth in animal models, suggesting their use in targeting cancer stem cells for cancer treatment (M. A. Bhat et al., 2016).
Antioxidant Properties
Investigations into new thiazole derivatives, including those with 3,4,5-trimethoxy substituents, have identified compounds with potent antioxidant activity. These findings underscore the importance of such derivatives in developing antioxidant agents, which can play a crucial role in preventing oxidative stress-related diseases (V. Jaishree et al., 2012).
Antibacterial Activity
Research on 1,4-benzoxazine analogues, including those synthesized from substituted gamma-oxoalkynes, has shown bactericidal activity against various strains, highlighting the potential of similar compounds in antibacterial therapy (Naveen Kadian et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . By inhibiting these proteins, the compound disrupts the normal functioning of the cell, leading to cell death .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For example, by inhibiting tubulin, it disrupts the microtubule network, which is crucial for cell division . Similarly, by inhibiting Hsp90, it disrupts protein folding and degradation, leading to the accumulation of misfolded proteins and cellular stress .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can affect the compound’s stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-24-19(25)9-8-16(23-24)13-6-5-7-15(10-13)22-21(26)14-11-17(27-2)20(29-4)18(12-14)28-3/h5-12H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRFNDCOLRLIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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